REACTION_CXSMILES
|
C(=O)([O-])OC.[Mg+2].COC(=O)[O-].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:22](=[O:24])[CH3:23].C(=O)=O.[N:28]1[CH2:29][CH2:30][CH2:31][CH2:32][CH:33]=1.C1CC2N(C3N(C4N2CCCC4)CCCC3)CC1>CN(C)C=O.C(OCC)C.CO>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:22](=[O:24])[CH2:23][CH:33]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])=O.[Mg+2].COC([O-])=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
N=1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCN2C3CCCCN3C4CCCCN4C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 120°C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled under carbon dioxide
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate is acidified with a mixture of 300 ml of concentrated HCl-ice
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
ADDITION
|
Details
|
The resulting oily residue is converted to the hydrochloride salt by the addition of isopropanolic HCl
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanolwater
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)C(CC1NCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |